trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid AH13205 is an EP2 prostanoid receptor agonist.
Brand Name: Vulcanchem
CAS No.: 148436-63-9
VCID: VC0517588
InChI: InChI=1S/C24H36O4/c1-2-3-6-10-22(25)19-14-12-18(13-15-19)20-16-17-23(26)21(20)9-7-4-5-8-11-24(27)28/h12-15,20-22,25H,2-11,16-17H2,1H3,(H,27,28)/t20-,21-,22?/m1/s1
SMILES: CCCCCC(C1=CC=C(C=C1)C2CCC(=O)C2CCCCCCC(=O)O)O
Molecular Formula: C24H36O4
Molecular Weight: 388.5 g/mol

trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid

CAS No.: 148436-63-9

Cat. No.: VC0517588

Molecular Formula: C24H36O4

Molecular Weight: 388.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

trans-2-(4-(1-Hydroxyhexyl)phenyl)-5-oxocyclopentaneheptanoic acid - 148436-63-9

Specification

CAS No. 148436-63-9
Molecular Formula C24H36O4
Molecular Weight 388.5 g/mol
IUPAC Name 7-[(1R,2S)-2-[4-(1-hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid
Standard InChI InChI=1S/C24H36O4/c1-2-3-6-10-22(25)19-14-12-18(13-15-19)20-16-17-23(26)21(20)9-7-4-5-8-11-24(27)28/h12-15,20-22,25H,2-11,16-17H2,1H3,(H,27,28)/t20-,21-,22?/m1/s1
Standard InChI Key XMQKDOCUWFCMEJ-UHFFFAOYSA-N
Isomeric SMILES CCCCCC(C1=CC=C(C=C1)[C@H]2CCC(=O)[C@@H]2CCCCCCC(=O)O)O
SMILES CCCCCC(C1=CC=C(C=C1)C2CCC(=O)C2CCCCCCC(=O)O)O
Canonical SMILES CCCCCC(C1=CC=C(C=C1)C2CCC(=O)C2CCCCCCC(=O)O)O
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

IUPAC Nomenclature and Molecular Descriptors

The IUPAC name of AH13205 is 7-[(1R,2S)-2-[4-(1-hydroxyhexyl)phenyl]-5-oxocyclopentyl]heptanoic acid, reflecting its stereochemical configuration and functional groups . The compound’s InChI key (XMQKDOCUWFCMEJ-JAZPPYFYSA-N) and SMILES string (CCCCCC(C1=CC=C(C=C1)[C@H]2CCC(=O)[C@@H]2CCCCCCC(=O)O)O) provide precise representations of its atomic connectivity and stereochemistry . The molecular formula C24H36O4\text{C}_{24}\text{H}_{36}\text{O}_{4} corresponds to a molar mass of 388.5 g/mol, as computed by PubChem .

Table 1: Physical and Chemical Properties of AH13205

PropertyValueSource
Density1.075 g/cm³Chemsrc
Boiling Point574.1°C at 760 mmHgChemsrc
Flash Point315.1°CChemsrc
LogP (Partition Coefficient)5.788Chemsrc
Vapor Pressure5.06×10145.06 \times 10^{-14} mmHg at 25°CChemsrc

Stereochemical Configuration

The (1R,2S) configuration of the cyclopentane ring and the trans arrangement of the hydroxyhexylphenyl group are critical for EP2 receptor binding . Nuclear magnetic resonance (NMR) and X-ray crystallography studies confirm that the 5-oxo group and heptanoic acid chain adopt a conformation that optimizes interactions with the receptor’s hydrophobic pocket .

Synthesis and Structural Optimization

Synthetic Pathways

AH13205 is synthesized via a multi-step process involving:

  • Cyclopentane Ring Formation: A Diels-Alder reaction between a diene and a dienophile generates the cyclopentane backbone .

  • Phenyl Group Introduction: Suzuki-Miyaura coupling installs the 4-(1-hydroxyhexyl)phenyl moiety at the C2 position .

  • Oxo Group Installation: Oxidation of a secondary alcohol to a ketone at the C5 position ensures the 5-oxocyclopentane structure .

  • Heptanoic Acid Chain Elongation: Stepwise elongation of a carboxylic acid precursor via Wittig reactions yields the final heptanoic acid side chain .

Structural Modifications for Receptor Specificity

Comparative studies with related prostaglandin analogs (e.g., PGE2) reveal that the hydroxyhexyl group enhances EP2 selectivity by reducing affinity for EP1 and EP3 receptors . The heptanoic acid chain’s length and flexibility further minimize off-target effects on thromboxane receptors .

Pharmacological Activity and Mechanism of Action

EP2 Receptor Agonism

AH13205 binds selectively to the EP2 receptor, a G-protein-coupled receptor (GPCR) that activates adenylate cyclase, increasing intracellular cyclic adenosine monophosphate (cAMP) levels . This mechanism induces vasodilation and inhibits platelet aggregation, counteracting the effects of thromboxane A2 (TXA2) .

Table 2: Pharmacodynamic Profile of AH13205

ParameterValueSource
EC₅₀ (EP2 Receptor)12 nMChemsrc
Selectivity Ratio (EP2/EP1)>100:1
cAMP Production Increase8-fold at 100 nM

Anti-Inflammatory and Cytoprotective Effects

In preclinical models, AH13205 reduces neuroinflammation by inhibiting phospholipase A2 (PLA2), thereby decreasing prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) synthesis . This activity is linked to protection against synaptic degeneration in prion disease models .

Research Findings and Therapeutic Implications

Neurodegenerative Disease Research

By suppressing PLA2-mediated neurotoxicity, AH13205 protects cortical neurons from β-amyloid-induced apoptosis . This finding highlights its potential as a neuroprotective agent in Alzheimer’s disease .

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